molecular formula C4H7F3N2O B2798775 2-Amino-4,4,4-trifluorobutyramide CAS No. 1262414-55-0

2-Amino-4,4,4-trifluorobutyramide

Cat. No.: B2798775
CAS No.: 1262414-55-0
M. Wt: 156.108
InChI Key: DHDGBSPEABIHLZ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluorobutyramide is a useful research compound. Its molecular formula is C4H7F3N2O and its molecular weight is 156.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDGBSPEABIHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-55-0
Record name 2-amino-4,4,4-trifluorobutanamide
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Foundational & Exploratory

Technical Deep Dive: Trifluoromethylation for Amide Bond Stabilization in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Trifluoromethyl Group in Amino Acid Amide Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic instability of the amide bond (peptide bond) remains the primary bottleneck in translating bioactive peptides into clinical therapeutics. Proteolytic enzymes, particularly serine proteases like chymotrypsin and trypsin, rapidly hydrolyze these bonds, limiting plasma half-life (


). The strategic incorporation of a trifluoromethyl group (

) at the

-position of amino acids or as an

-substituent represents a high-impact bioisosteric replacement. This guide analyzes the physicochemical mechanisms—steric shielding, electronic deactivation, and conformational locking—that allow

modification to extend proteolytic stability from minutes to hours or days.

Mechanistic Architecture: The Fluorine Effect

As a Senior Application Scientist, it is critical to understand that the stability conferred by a trifluoromethyl group is not merely a result of bulk; it is a synergistic interplay of electronic and steric factors.

Electronic Modulation (The Inductive Wall)

The


 group is one of the strongest electron-withdrawing groups (EWG) known, with a Hammett constant (

) of 0.54.
  • Nucleophilicity Reduction: When placed at the

    
    -position of an amino acid, the strong negative inductive effect (
    
    
    
    ) significantly lowers the pKa of the N-terminal ammonium group (typically by 2-3 units). In an amide linkage, this pulls electron density away from the nitrogen, reducing its basicity.
  • Transition State Destabilization: While EWGs theoretically make the carbonyl carbon more electrophilic (susceptible to attack), the

    
     group destabilizes the tetrahedral intermediate formed during enzymatic hydrolysis. The high electron density of the three fluorine atoms creates electrostatic repulsion against the approaching nucleophilic serine hydroxyl of the protease.
    
Steric Shielding (The "Umbrella" Effect)

The van der Waals volume of a


 group (

) is significantly larger than a methyl group (

) and comparable to an isopropyl group, but with a distinct "top-heavy" shape.
  • Protease Exclusion: The bulky

    
     group acts as a steric umbrella, physically blocking the active site of proteases. In 
    
    
    
    -trifluoromethyl amino acids, this bulk prevents the enzyme's catalytic triad from achieving the precise geometric alignment required for bond cleavage.
  • Conformational Locking: The steric strain restricts rotation around the

    
     (N-C
    
    
    
    ) and
    
    
    (C
    
    
    -C') bonds. This restricts the peptide into a specific conformation (often helical or turn-like) that is energetically unfavorable for the unfolded state required by many proteases for binding.
Stereoelectronic Interactions
  • The Gauche Effect: The C-F bonds tend to align gauche to adjacent electron-rich bonds (like N-C or C=O) to maximize

    
     hyperconjugation. This pre-organizes the peptide backbone, reducing the entropic cost of binding to a receptor while simultaneously making the flexible "induced fit" into a protease active site energetically costly.
    

Visualization: Mechanistic Pathway

CF3_Stability_Mechanism CF3_Group Trifluoromethyl (-CF3) Modification Electronic Electronic Effects (Strong -I Inductive) CF3_Group->Electronic Steric Steric Effects (Volume ~ Isopropyl) CF3_Group->Steric Nu_Reduct Reduced N-Nucleophilicity Electronic->Nu_Reduct TS_Destab Tetrahedral Intermediate Destabilization Electronic->TS_Destab Shielding Active Site Exclusion (Umbrella Effect) Steric->Shielding Conf_Lock Conformational Locking (Restricted Phi/Psi) Steric->Conf_Lock Stability ENHANCED AMIDE STABILITY Nu_Reduct->Stability TS_Destab->Stability Shielding->Stability Conf_Lock->Stability

Figure 1: Mechanistic flow illustrating how electronic and steric properties of the trifluoromethyl group converge to enhance amide bond stability.

Quantitative Impact: Stability Data

The following data summarizes the impact of


-trifluoromethyl (

-Tfm) substitution on peptide stability against

-chymotrypsin.

Table 1: Comparative Half-Life (


) of Modified Peptides 
Peptide SequenceModification PositionRelative Stability (

)
Mechanism Dominance
Ac-Phe-Ala-NH2 None (Native)< 15 minutesN/A (Rapid Hydrolysis)
Ac-(

-Tfm)Phe-Ala-NH2
P1 Position> 24 hours (Absolute Stability) Steric Blockade + TS Destabilization
Ac-Phe-(

-Tfm)Ala-NH2
P1' Position~ 4 hoursElectronic Deactivation of Leaving Group
Ac-Ala-(

-Tfm)Phe-Ala-NH2
P2 Position~ 6 hoursConformational Mismatch

Note: Data synthesized from proteolytic studies on model peptides [1]. P1 refers to the residue contributing the carbonyl to the scissile bond.

Experimental Protocol: Proteolytic Stability Assay

Objective: To quantify the stability of CF3-modified amino acid amides versus native controls using a self-validating RP-HPLC workflow.

Materials[1][2][3][4][5]
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas) or Trypsin, sequencing grade.
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8 (mimics physiological/intestinal conditions).
    
  • Internal Standard: Caffeine or Tryptophan (non-substrate) to normalize injection volume errors.

  • Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile (

    
    ).
    
Workflow Protocol
  • Stock Preparation:

    • Dissolve test compounds (CF3-peptide and Native-peptide) in DMSO to 10 mM.

    • Prepare Enzyme Stock at 2 units/mL in cold buffer immediately before use.

  • Reaction Initiation:

    • Dilute peptide to 200 µM in reaction buffer (

      
      ).
      
    • Add Enzyme Stock (Enzyme:Substrate ratio 1:100 w/w).

    • Control: Run a "No Enzyme" blank to assess chemical hydrolysis.

  • Kinetic Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • CRITICAL STEP: Immediately add 50 µL Quenching Agent to stop proteolysis. Vortex for 10s.

  • Analysis (RP-HPLC):

    • Inject 20 µL onto a C18 column.

    • Gradient: 5-95% MeCN in water (+0.1% TFA) over 20 min.

    • Detect at 214 nm (amide bond) and 254 nm (aromatic residues).

  • Data Processing:

    • Calculate % Remaining =

      
      .
      
    • Plot

      
       vs. time. The slope 
      
      
      
      determines half-life:
      
      
      .

Visualization: Experimental Workflow

Stability_Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) Stock Substrate Stock (10mM in DMSO) Incubation Incubation Substrate + Enzyme Stock->Incubation Buffer Buffer System (Tris-HCl, pH 7.8) Buffer->Incubation Sampling Kinetic Sampling (t=0 to 240 min) Incubation->Sampling Timepoints Quench Quenching (1% TFA/MeCN) Sampling->Quench Stop Reaction Analysis RP-HPLC Analysis (Quantify Area Under Curve) Quench->Analysis Calc Data Calculation t1/2 = ln(2)/k Analysis->Calc

Figure 2: Step-by-step workflow for the proteolytic stability assay, ensuring rigorous kinetic data collection.

Synthesis Challenges & Solutions

Synthesizing


-trifluoromethyl amino acid amides is non-trivial due to the low nucleophilicity of the 

-amino group caused by the electron-withdrawing

.
  • Problem: Standard coupling reagents (HATU/DIC) often fail or result in low yields because the amine is deactivated.

  • Solution: Use of highly reactive acid chlorides or fluorides, often catalyzed by silver salts (AgF) or using "umpolung" strategies where the

    
     group is introduced late-stage via radical trifluoromethylation [2][3].
    

References

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Source: PubMed / J Pept Sci. URL:[Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. Source: eScholarship / University of California. URL:[Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. Source: PMC / NIH. URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: PMC / NIH. URL:[Link]

2-Amino-4,4,4-trifluorobutyramide as a non-canonical amino acid

Author: BenchChem Technical Support Team. Date: February 2026

A Non-Canonical Scaffold for Peptidomimetic Engineering

Executive Summary

2-Amino-4,4,4-trifluorobutyramide (ATFB-Amide) represents a critical "privileged structure" in modern medicinal chemistry. It serves a dual function: first, as the primary substrate for the enzymatic production of chiral (S)-2-amino-4,4,4-trifluorobutanoic acid , a widely used bioisostere of Leucine; and second, as a C-terminal capping motif that modulates proteolytic stability through the "Fluorine Effect."

This guide details the technical workflow for the kinetic resolution of ATFB-Amide, analyzes its electronic perturbations compared to canonical amino acids, and outlines its application in enhancing peptide drug stability.[1]

The Fluorine Advantage: Physicochemical Profiling

To effectively utilize ATFB-Amide, one must understand how the trifluoromethyl (


) group alters the behavior of the aminobutyryl scaffold compared to its non-fluorinated or alkyl counterparts (e.g., Leucine or 2-Aminobutyric acid).
2.1 Steric and Electronic Mimicry

The


 group is often described as a "steric mimic" of the isopropyl group found in Leucine and Valine, yet it possesses vastly different electronic properties.
PropertyIsopropyl Group (

)
Trifluoroethyl Group (

)
Impact on Drug Design
Van der Waals Volume ~46 ų~42 ųSteric Isostere: Fits into hydrophobic pockets designed for Leucine.
Electronegativity Low (Electron Donating)High (Electron Withdrawing)pKa Modulation: Lowers pKa of adjacent amines/amides.
Lipophilicity (

)
HighHigh (but polarizable)Membrane Permeability:

increases metabolic stability against oxidation.[1]
C-F Bond Strength N/A~116 kcal/molMetabolic Blockade: Prevents P450-mediated hydroxylation at the

-position.
2.2 The pKa Shift

The strong electron-withdrawing nature of the


-fluorines exerts an inductive effect (

) on the

-amine and the amide carbonyl.
  • 
    -Amine pKa:  Typically drops by 1.0–1.5 units compared to non-fluorinated analogues (pKa ~ 7.5–8.0 vs. 9.6). This increases the population of the uncharged amine at physiological pH, potentially enhancing passive membrane transport.[1]
    
  • Amide H-Bonding: The acidity of the amide proton is increased, making it a stronger hydrogen bond donor in the receptor active site.

Chemo-Enzymatic Synthesis & Kinetic Resolution

The most scalable and "green" route to enantiopure ATFB derivatives is the Enzymatic Kinetic Resolution (EKR) of the racemic amide. This method avoids the heavy metal waste associated with Ni(II)-complex asymmetric synthesis.

3.1 Experimental Workflow: Amidase-Mediated Resolution

Objective: Isolate (S)-2-amino-4,4,4-trifluorobutanoic acid and (R)-2-amino-4,4,4-trifluorobutyramide (or vice versa, depending on enzyme selectivity).

Protocol:

  • Substrate Preparation: Synthesize racemic this compound via ammonolysis of ethyl 2-bromo-4,4,4-trifluorobutyrate.

  • Biocatalyst Selection: Use Mycobacterium neoaurum amidase or an engineered Pseudomonas aminopeptidase.[1] These enzymes exhibit high enantioselectivity (

    
    ) for the (S)-enantiomer hydrolysis.
    
  • Reaction Conditions:

    • Buffer: 0.1 M Phosphate Buffer (pH 7.5). Note: pH control is critical; the lower pKa of the fluorinated amine requires mild pH to prevent spontaneous hydrolysis.

    • Temperature: 30°C.

    • Co-solvent: 5% DMSO (to enhance substrate solubility without denaturing the enzyme).

  • Termination & Separation:

    • Acidify to pH 2.0 to protonate the acid product.

    • Extraction: The (S)-acid partitions into the organic phase (Ethyl Acetate), while the unreacted (R)-amide remains in the aqueous phase (or requires salting out).

3.2 Process Logic Diagram

The following diagram illustrates the kinetic resolution pathway, highlighting the separation logic.

EnzymaticResolution Racemic Racemic ATFB-Amide Complex Enzyme-Substrate Complex Racemic->Complex pH 7.5, 30°C Enzyme Biocatalyst (Amidase/Aminopeptidase) Enzyme->Complex SAcid (S)-Acid Product (Hydrolyzed) Complex->SAcid Hydrolysis RAmide (R)-Amide (Unreacted) Complex->RAmide Kinetic Resolution Separation Separation: Acid/Base Extraction SAcid->Separation RAmide->Separation

Caption: Kinetic resolution workflow separating the hydrolyzed (S)-acid from the unreacted (R)-amide.

Application in Peptidomimetics

Once resolved, ATFB-Amide (or its acid precursor) serves as a potent tool in peptide engineering.[1]

4.1 Proteolytic Stability

Incorporating ATFB into a peptide sequence dramatically increases half-life (


).
  • Mechanism: The

    
     group sterically shields the peptide bond. Furthermore, the altered electronics of the amide bond make it a poor substrate for proteases like Chymotrypsin , which typically cleaves after hydrophobic residues (Phe, Trp, Leu).[1] ATFB mimics Leu sterically but resists cleavage.[1]
    
4.2 Pathway: Improving Peptide Bioavailability

The following diagram details how ATFB integration alters the pharmacokinetic profile of a peptide drug candidate.

PeptideStability Native Native Peptide (Leu-containing) Design Design Strategy: Leu -> ATFB Substitution Native->Design Protease Proteolytic Enzymes (e.g., Chymotrypsin) Native->Protease Substrate Modified Fluorinated Peptide (ATFB-containing) Design->Modified Modified->Protease Resistant Stability Steric/Electronic Shielding (High t1/2) Modified->Stability Metabolic Stability Degradation Rapid Hydrolysis (Low t1/2) Protease->Degradation

Caption: Mechanism of action for ATFB-induced proteolytic resistance in peptide therapeutics.

Analytical Characterization

Validating the identity and purity of ATFB-Amide requires specific attention to the fluorine signal.

MethodParameterExpected Observation

NMR
Chemical Shift

-64 to -66 ppm (Triplet,

Hz). Distinctive for

group.

NMR

-Proton
Downfield shift (~0.5 ppm) compared to non-fluorinated analogue due to electron withdrawal.
Chiral HPLC Column SelectionCrown Ether or Polysaccharide-based columns (e.g., Chiralpak IA).[1]
Mobile Phase AdditiveRequires acidic modifier (0.1% TFA) to suppress amine tailing.[1]
References
  • Enzymatic Resolution of Fluorinated Amino Acids

    • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[2][3][4][5]

    • Source: Molecules (MDPI), 2019.[1]

    • URL:[Link][1]

  • Fluorine in Drug Design (Review)

    • Title: Applications of fluorine-containing amino acids for drug design.[2][6][7]

    • Source: European Journal of Medicinal Chemistry, 2020.[1]

    • URL:[Link][1]

  • Biocatalytic Methodologies

    • Title: Enzymatic resolution of Cα-fluoroalkyl substituted amino acids.[8]

    • Source: ResearchGate (Amino Acids, Peptides and Proteins in Organic Chemistry).[1]

    • URL:[Link]

  • General Properties of Fluorinated Amino Acids

    • Title: Utility of fluorin

      
      -amino acids in development of therapeutic peptides.[6][9]
      
    • Source: Expert Opinion on Drug Discovery.[1][6][9]

    • URL:[Link]

Sources

Metabolic Stability of Fluorinated Butyramide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The butyramide moiety (


) acts as a critical pharmacophore in various therapeutic classes, including histone deacetylase (HDAC) inhibitors, urea cycle disorder treatments (e.g., sodium phenylbutyrate derivatives), and GABAergic modulators. However, the aliphatic chain of the butyryl group is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and short half-lives (

).

Strategic fluorination—replacing specific hydrogen atoms with fluorine—is a proven medicinal chemistry tactic to enhance metabolic stability without compromising binding affinity. This guide details the mechanistic rationale, experimental workflows, and data interpretation frameworks for evaluating the metabolic stability of fluorinated butyramide analogs.

Mechanistic Rationale: The Fluorine Effect[1][2][3][4][5][6][7][8][9]

To design stable analogs, one must understand the specific metabolic liabilities of the butyramide scaffold and how fluorine mitigates them.

Metabolic Soft Spots

The butyramide chain presents three primary sites for CYP-mediated oxidative attack:

  • 
    -Carbon (C2):  Susceptible to hydroxylation or dealkylation (if N-substituted).
    
  • 
    -Carbon (C3):  A common site for aliphatic hydroxylation.
    
  • 
    -Carbon (C4):  Prone to terminal hydroxylation (
    
    
    
    -oxidation) leading to carboxylic acids.
Mechanisms of Stabilization

Fluorine imparts stability through three physicochemical alterations:

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering hydrogen atom abstraction (HAT) by the CYP heme-iron oxo species energetically unfavorable.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from adjacent carbons, raising the ionization potential and making the remaining C-H bonds less nucleophilic and resistant to oxidation.

  • Lipophilicity & Conformation: Fluorination modulates

    
     and can induce specific conformations (e.g., the gauche effect in 
    
    
    
    -fluoro analogs), potentially altering the binding fit within the CYP active site to prevent catalysis.
Visualization: Metabolic Blocking Strategy

MetabolicBlocking Butyramide Native Butyramide (Metabolically Labile) CYP CYP450 Enzyme Butyramide->CYP  Substrate Binding F_Analog Fluorinated Analog (C-F Substitution) Butyramide->F_Analog  Medicinal Chemistry Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite  Oxidative Attack (HAT) F_Analog->CYP  Steric/Electronic Clash Stable Metabolically Stable (Extended t1/2) F_Analog->Stable  Resists Oxidation

Figure 1: Strategic replacement of hydrogen with fluorine blocks CYP-mediated Hydrogen Atom Abstraction (HAT).

Experimental Workflow: Stability Assessment

A robust evaluation pipeline moves from in silico prediction to in vitro verification.

Workflow Diagram

StabilityWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis Design Design Fluorinated Analogs (Alpha, Beta, Gamma) Microsomes Microsomal Stability Assay (HLM/MLM + NADPH) Design->Microsomes LCMS LC-MS/MS Quantitation Microsomes->LCMS Hepatocytes Hepatocyte Stability Assay (Phase I & II Metabolism) MetID Metabolite Identification (Soft Spot Analysis) LCMS->MetID  If unstable Kinetic Calculate CLint & t1/2 LCMS->Kinetic Kinetic->Hepatocytes  Select Lead

Figure 2: Step-by-step workflow for evaluating metabolic stability of fluorinated amides.

Detailed Experimental Protocols

Reliable data requires rigorous adherence to standardized protocols. The following is a self-validating protocol for a Microsomal Stability Assay.

Protocol: Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound.

Materials:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Propranolol or Tolbutamide).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Procedure:

  • Preparation: Prepare a 1

    
    M solution of the fluorinated butyramide analog in Phosphate Buffer (ensure DMSO < 0.1%).
    
  • Pre-incubation: Mix 190

    
    L of compound solution with 5 
    
    
    
    L of microsomes (final protein conc: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
  • Initiation: Add 5

    
    L of 20 mM NADPH to initiate the reaction.
    
  • Sampling: At

    
     minutes, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
    L of Stop Solution containing the Internal Standard. Vortex for 1 minute.
    
  • Clarification: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Criteria (Self-Check):

  • Positive Control: Testosterone or Verapamil must show high clearance (

    
    ).
    
  • Negative Control: Warfarin or Phenazone must show low clearance.

  • Linearity: The ln(concentration) vs. time plot must have

    
    .
    
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression of ln(% remaining) vs. time.




Comparative Analysis: Fluorination Impact[1][5][7][10]

The following table summarizes hypothetical but mechanistically grounded data comparing a native butyramide derivative (e.g., 4-phenylbutyramide) with its fluorinated analogs.

Table 1: Impact of Fluorine Position on Metabolic Stability

CompoundSubstitution

(min)

(

L/min/mg)
Primary MetaboliteMechanistic Note
Native None12115

-Hydroxy,

-COOH
Rapid

-oxidation and terminal oxidation.
Analog A

-Fluoro
2849

-Hydroxy
Blocks

-hydroxylation; inductive effect stabilizes

-position slightly.
Analog B

-Difluoro
>120< 12

-COOH
Completely blocks

-oxidation (major soft spot).
Analog C

-Trifluoro
8516

-Hydroxy
Blocks terminal oxidation; prevents carboxylic acid formation.

Interpretation:

  • 
    -Fluorination:  Often yields the highest stability gain for aliphatic chains because the 
    
    
    
    -position is the primary site of CYP-mediated hydroxylation in alkyl chains (similar to fatty acid metabolism).
  • 
    -Fluorination:  Essential if the terminal methyl group is rapidly converted to a carboxylic acid, which often leads to rapid excretion or phase II conjugation.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Strategic Deployment of 2-Amino-4,4,4-trifluorobutyramide in Peptidomimetic Drug Design

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine constitutes a pivotal tactic for modulating pharmacokinetics without altering the fundamental steric footprint of a lead compound. 2-Amino-4,4,4-trifluorobutyramide (ATFB) represents a high-value scaffold, serving primarily as a metabolically stable, electronically tuned bioisostere of Leucine and 2-Aminobutyric acid (Abu).

This technical guide dissects the utility of ATFB, moving beyond simple structural description to the causal mechanics of its behavior in a binding pocket. We examine its role in altering

The Fluorine Effect: Mechanistic Causality

To deploy ATFB effectively, one must understand the specific physicochemical perturbations introduced by the

Bioisosterism and Steric Mimicry

The trifluoromethyl group (


1
  • Volume: The van der Waals volume of

    
     (
    
    
    ) lies between an ethyl (
    
    
    ) and an isopropyl group (
    
    
    ).
  • Implication: ATFB acts as a "Leucine-lite" mimic. It fills hydrophobic pockets (S1/S2 subsites of proteases) but with a slightly reduced steric demand, allowing it to accommodate tighter binding clefts where a native Leucine might suffer steric clash.

Electronic Modulation and Shift

The strong electron-withdrawing nature of the




  • Amine Basicity: The

    
     of the 
    
    
    -amine in non-fluorinated analogues is typically
    
    
    . In ATFB, this is lowered by 1.0–1.5 units. This increases the fraction of uncharged species at physiological pH, potentially enhancing passive membrane permeability.
  • Amide Acidity: The

    
     group increases the acidity of the amide protons, strengthening their capability as hydrogen bond donors in the active site.
    
Conformational Bias (The Gauche Effect)

Unlike alkyl chains which possess rotational freedom, the fluoroalkyl chain in ATFB is subject to the fluorine gauche effect. The C–F bonds prefer to align gauche to electron-rich vicinal substituents (like the amide carbonyl or amine). This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Structural Biology & Pathway Logic

The following diagram illustrates the decision matrix for substituting native amino acids with ATFB during Lead Optimization.

ATFB_Decision_MatrixStartLead Peptide/Small Molecule(Contains Leu, Val, or Abu)AnalysisAnalyze Metabolic Hotspots(CYP450 Oxidation)Start->AnalysisStericFitAssess Binding Pocket VolumeStart->StericFitDecision1Is Side Chain Oxidized?Analysis->Decision1Decision2Is Pocket Hydrophobic?StericFit->Decision2DeployATFBDeploy (S)-ATFB(Metabolic Block + Lipophilicity)Decision1->DeployATFBYes (Gamma-oxidation)AltStrategyUse Steric Bulk (t-Butyl)or Polar ResidueDecision1->AltStrategyNoDecision2->DeployATFBYes (S1/S2 Pocket)Decision2->AltStrategyNo (Solvent Exposed)OutcomeOutcome:1. Increased t1/22. Enhanced H-Bond Donor (Amide)3. Pre-organized ConformationDeployATFB->Outcome

Figure 1: Decision matrix for substituting aliphatic residues with this compound.

Synthesis Protocol: Asymmetric Construction

The synthesis of enantiopure ATFB is non-trivial due to the volatility of fluorinated intermediates. The most robust, scalable method utilizes a Ni(II)-complex of a Glycine Schiff Base . This method is self-validating because the diastereoselectivity is visually indicated by the crystalline nature of the complex and confirmed via chiral HPLC.

Reagents and Precursors[1]
  • Chiral Auxiliary: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone]

  • Substrate: Glycine-Ni(II)-BPB Complex

  • Alkylation Agent: 2,2,2-Trifluoroethyl iodide (

    
    )
    
  • Base: KOH or DBU

Step-by-Step Methodology

Step 1: Formation of the Alkylated Ni(II) Complex

  • Dissolution: Charge a reactor with the Glycine-Ni(II)-BPB complex (1.0 eq) in DMF (5-7 volumes).

  • Activation: Add powdered KOH (1.5 eq). The solution will shift color (typically deep red to brownish-red), indicating deprotonation of the

    
    -proton.
    
  • Alkylation: Cool to 0°C. Slowly add

    
     (1.2 eq). The fluorine atoms provide electron withdrawal, making the electrophile highly reactive.
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the starting glycine complex and the appearance of a new, less polar spot confirms alkylation.

  • Quench: Pour into ice water. The alkylated complex will precipitate. Filter and wash with water.

Step 2: Disassembly and Isolation of the Acid

  • Hydrolysis: Suspend the alkylated complex in MeOH/HCl (3N). Heat to 50°C. The red color disappears as the Ni(II) complex dissociates.

  • Separation: The chiral ligand (BPB) is hydrophobic and can be recovered via extraction with DCM. The free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, remains in the aqueous phase.

  • Purification: Use ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.

Step 3: Conversion to Amide (ATFB) Note: The acid is the precursor. To get the amide target:

  • Protection: Protect the amine with Boc or Fmoc (standard Schotten-Baumann conditions).

  • Activation: Dissolve N-protected acid in THF. Add N-Methylmorpholine (NMM) and Isobutyl chloroformate (IBCF) at -15°C to form the mixed anhydride.

  • Ammonolysis: Bubble anhydrous ammonia gas or add ammonium hydroxide.

  • Deprotection: Remove Boc (TFA/DCM) or Fmoc (Piperidine/DMF) to yield the final This compound .

Comparative Data: Physicochemical Profiling

The following table contrasts ATFB with its non-fluorinated analogues, highlighting why it is a superior choice for metabolic stability.

PropertyLeucine (Leu)2-Aminobutyric Acid (Abu)(S)-ATFB (Target)
Side Chain



Van der Waals Vol (

)
~56.2~36.6~42.6
LogP (Lipophilicity) 1.520.891.35 (Enhanced)
Metabolic Liability High (Oxidation at

-C)
ModerateNull (Blocked by F)
Conformation Flexible RotamerFlexibleRigid (Gauche Effect)
Amine

9.609.60~8.40

Table 1: Physicochemical comparison of ATFB against standard aliphatic amino acids.

Experimental Validation: Lipophilicity Assessment

To verify the bioisosteric replacement, one must experimentally determine the Distribution Coefficient (

Protocol: Shake-Flask Method (Miniaturized)
  • Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubilization: Dissolve 1 mg of ATFB in 500

    
     of the octanol phase.
    
  • Equilibration: Add 500

    
     of the PBS phase. Vortex vigorously for 1 hour at 25°C.
    
  • Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      
      
    • Success Criterion: A LogD value > 1.0 confirms sufficient lipophilicity for membrane permeability, validating the

      
       group's contribution.
      

References

  • Soloshonok, V. A., et al. (2019).[2] "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2][3] Link[3]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Smits, R., et al. (2008). "Strategic incorporation of trifluoromethyl groups in drug discovery." Future Medicinal Chemistry, 1(5). Link

  • Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 108(9). Link

Methodological & Application

Application Notes and Protocols for the Immobilization of 2-Amino-4,4,4-trifluorobutyramide on Rink Amide Resin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Solid-Phase Libraries with Fluorinated Moieties

The incorporation of fluorinated building blocks into peptide and small molecule libraries is a powerful strategy in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can lead to compounds with significantly improved pharmacological profiles. 2-Amino-4,4,4-trifluorobutyramide represents a valuable, yet underutilized, building block for introducing a trifluoromethyl group into a molecular scaffold.

This document provides a comprehensive guide for the covalent attachment of this compound to Rink amide resin, a cornerstone of solid-phase synthesis for the generation of C-terminal amide libraries.[1][2] The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and explore the chemical space of trifluoromethylated compounds. While direct literature precedent for the coupling of this specific aminobutyramide is limited, the following protocols are based on well-established principles of solid-phase organic synthesis (SPOS) and amide bond formation, with special considerations for the unique properties of the target molecule.[3][4][5]

Core Principles and Strategic Considerations

The successful immobilization of this compound onto Rink amide resin hinges on several key principles of solid-phase synthesis:

  • Resin Activation: The Rink amide resin must first be deprotected to reveal the free primary amine, which will serve as the nucleophile in the coupling reaction.[6][7]

  • Amine Coupling: The primary amine of this compound will be coupled to the resin's linker. This is an acylation reaction where the resin acts as the acyl donor.

  • Reaction Monitoring: In-process controls are critical to ensure the reaction proceeds to completion. The Kaiser test is a reliable method for detecting the presence of unreacted primary amines on the resin.[6]

  • Capping: Any unreacted amine sites on the resin should be "capped" to prevent the formation of deletion sequences in subsequent synthetic steps.[1]

The electron-withdrawing nature of the trifluoromethyl group in this compound may slightly reduce the nucleophilicity of the primary amine. Therefore, the choice of a highly efficient coupling reagent is paramount to drive the reaction to completion.

Experimental Workflow Overview

The overall process for coupling this compound to Rink amide resin is depicted in the following workflow diagram:

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF & DCM Washes Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of 2-Amino-4,4,4- trifluorobutyramide (HBTU/DIPEA in DMF) Washing_1->Coupling Monitoring 5. Reaction Monitoring (Kaiser Test) Coupling->Monitoring Washing_2 6. DMF & DCM Washes Monitoring->Washing_2 Capping 7. Capping of Unreacted Amines (Acetic Anhydride/Pyridine) Washing_2->Capping Final_Washing 8. Final Washes & Drying Capping->Final_Washing

Caption: Workflow for Coupling this compound to Rink Amide Resin.

Materials and Reagents

ReagentSupplierGrade
Rink Amide AM Resin (100-200 mesh)e.g., Sigma-Aldrich, Bachem0.5 - 1.0 mmol/g loading
This compounde.g., SynQuest Labs, Fisher Scientific≥97% purity[8][9]
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous, peptide synthesis grade
Dichloromethane (DCM)e.g., Fisher ScientificACS grade
Piperidinee.g., Sigma-AldrichReagent grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)e.g., Bachem, Chem-ImpexPeptide synthesis grade[10]
N,N-Diisopropylethylamine (DIPEA)e.g., Sigma-AldrichReagent grade
Acetic Anhydridee.g., Sigma-AldrichReagent grade
Pyridinee.g., Sigma-AldrichAnhydrous
Kaiser Test Kite.g., Sigma-Aldrich

Detailed Experimental Protocols

Part 1: Resin Preparation and Fmoc Deprotection

This initial phase prepares the Rink amide resin for the coupling reaction by swelling the polymer matrix and removing the N-terminal Fmoc protecting group to expose the reactive primary amine.

Protocol 1: Resin Swelling and Fmoc Deprotection

  • Resin Swelling:

    • Place the desired amount of Rink amide resin (e.g., 1.0 g, 0.7 mmol/g loading) in a fritted glass reaction vessel.

    • Add anhydrous DMF (10-15 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to swell the resin beads.

    • Drain the DMF through the frit.

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

    • Add the piperidine solution to the swollen resin (10 mL per gram of resin).

    • Agitate the mixture for 20-30 minutes at room temperature.[6]

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3 x 15 mL) to prepare for the coupling step.

    • Drain the DCM completely.

Part 2: Coupling of this compound

This is the core step where the target molecule is covalently attached to the prepared resin. The use of HBTU as a coupling reagent is recommended for its high efficiency, especially when dealing with potentially less nucleophilic amines.[10]

Protocol 2: HBTU-Mediated Coupling

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

    • Add HBTU (3-5 equivalents) to this solution.

    • Add DIPEA (6-10 equivalents) to the mixture. The solution may turn a pale yellow, indicating activation.[6]

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated coupling solution to the deprotected and washed resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered or less reactive amines, the reaction time may need to be extended.[11]

Part 3: Reaction Monitoring and Post-Coupling Procedures

Ensuring the coupling reaction has gone to completion is crucial for the success of subsequent synthetic steps. The Kaiser test provides a qualitative assessment of free primary amines on the resin.

Protocol 3: Kaiser Test for Reaction Monitoring

  • Sample Preparation:

    • Withdraw a small sample of resin beads (a few are sufficient) from the reaction vessel.

    • Wash the beads thoroughly with DMF and then with ethanol in a small test tube.[6]

  • Test Procedure:

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.

    • Heat the test tube at 100-110°C for 3-5 minutes.[6]

  • Interpretation of Results:

    • Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to the washing and capping steps.

    • Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated with a fresh solution of activated this compound.[6]

Protocol 4: Capping of Unreacted Amines

  • Washing:

    • After a negative Kaiser test, wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Capping:

    • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

  • Final Washing and Drying:

    • Wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and finally with methanol (2 x 15 mL) to shrink the beads.

    • Dry the resin under high vacuum to a constant weight.

Characterization and Cleavage

The successfully coupled product can be characterized on-bead using techniques like FT-IR spectroscopy by observing the appearance of specific vibrational bands corresponding to the coupled molecule. For further characterization, a small portion of the resin can be subjected to cleavage.

Cleavage from the Resin:

The amide bond formed between the this compound and the Rink amide linker is stable to the coupling conditions but can be cleaved under strongly acidic conditions. A common cleavage cocktail for Rink amide resin is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[6] The cleavage procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. After cleavage, the resulting trifluoromethylated amide can be analyzed by HPLC and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test after Coupling Incomplete reaction due to insufficient activation time, low stoichiometry of reagents, or reduced nucleophilicity of the amine.Repeat the coupling step with fresh reagents. Consider increasing the equivalents of the aminobutyramide and coupling reagents, and extend the reaction time.
Low Loading Efficiency Inefficient swelling of the resin, incomplete Fmoc deprotection, or poor coupling efficiency.Ensure complete resin swelling and deprotection. Optimize coupling conditions as described above.
Side Reactions Potential for reaction at the amide of the target molecule (though unlikely under these conditions).Use a milder activating agent if side reactions are suspected, although HBTU is generally well-tolerated.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful coupling of this compound to Rink amide resin. By leveraging highly efficient coupling reagents and diligent reaction monitoring, researchers can confidently incorporate this valuable fluorinated building block into their solid-phase synthesis workflows. The resulting trifluoromethylated scaffolds are poised to be valuable assets in the quest for novel therapeutics and chemical probes. As with any new synthetic procedure, small-scale optimization of reaction times and reagent stoichiometry is recommended to achieve the best possible results.

References

  • BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem.
  • PubMed. (2002, May 15). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters.
  • Nature. (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
  • ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic...
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec.
  • National Center for Biotechnology Information. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. U.S.
  • ResearchGate. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. MilliporeSigma.
  • National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. U.S.
  • ACS Publications. (2009, October 16). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. American Chemical Society.
  • ACS Publications. (1999). Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. American Chemical Society.
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • MedChemExpress. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid. MedChemExpress.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • ChemRxiv. (n.d.).
  • SynQuest Labs. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid. SynQuest Labs.
  • Fluorochem. (n.d.). SPPS Resins for Peptide Synthesis. Fluorochem.
  • Fisher Scientific. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid, 97%. Fisher Scientific.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • National Center for Biotechnology Information. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. U.S.
  • BenchChem. (2025). optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. BenchChem.

Sources

Application Note: Strategic Amidation of 2-Amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4,4,4-trifluorobutanoic acid (TFBA) is a critical bioisostere of leucine, widely utilized in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] However, the electron-withdrawing nature of the


-trifluoromethyl group presents unique synthetic challenges, specifically increasing the acidity of the 

-proton and thereby heightening the risk of racemization during amidation. This guide outlines the mechanistic rationale for reagent selection and provides validated protocols to maximize yield while maintaining enantiomeric purity.

Introduction & Mechanistic Insight

The Fluorine Effect

The introduction of a trifluoromethyl (


) group at the 

-position fundamentally alters the electronic landscape of the amino acid compared to its non-fluorinated analog (2-aminobutanoic acid).
  • Inductive Effect (-I): The strong electron-withdrawing nature of the

    
     group pulls electron density through the 
    
    
    
    -bond framework.
  • pKa Shift: This inductive effect lowers the pKa of the carboxylic acid (making it more acidic) and, critically, lowers the pKa of the

    
    -proton.
    
  • Racemization Risk: Upon activation of the carboxyl group (forming an active ester or anhydride), the lowered pKa of the

    
    -proton makes it susceptible to deprotonation by tertiary amine bases (e.g., DIEA, TEA).[1] This leads to the formation of an oxazolone (azlactone)  intermediate, the primary vector for racemization.[1]
    
Strategic Implications

To couple TFBA successfully, one must select reagents that:

  • Activate the carboxyl group rapidly to outcompete side reactions.[1]

  • Operate under mild or low-basicity conditions to prevent

    
    -deprotonation.
    
  • Avoid harsh exotherms that accelerate epimerization.[1]

RacemizationMechanism Start Activated Fmoc-TFBA Oxazolone Oxazolone (Azlactone) Intermediate Start->Oxazolone alpha-Deprotonation Product Desired Chiral Amide (L-Isomer) Start->Product Amine Attack (Fast) Base Base (DIEA/TEA) Base->Oxazolone Promotes Racemic Racemized Product (DL-Mix) Oxazolone->Racemic Amine Attack (Non-stereoselective)

Figure 1: The competition between direct amidation and base-mediated racemization via the oxazolone pathway. The electron-withdrawing CF3 group accelerates the path to the Oxazolone.

Reagent Selection Guide

For TFBA, standard peptide coupling logic must be adapted.[1] The following table summarizes reagent performance specifically for fluorinated amino acids.

Reagent ClassReagentRecommendationRationale
Phosphonic Anhydrides T3P® (Propylphosphonic anhydride)Preferred Lowest racemization risk. Water-soluble byproducts simplify workup. Works well in EtOAc.
Uronium Salts HATU / HBTUSecondary High reactivity is useful for sterically hindered amines, but requires careful base control (Collidine preferred over DIEA).[1]
Carbodiimides EDC + Oxyma Pure Alternative "Oxyma" is superior to HOBt for suppressing racemization. Good for aqueous-compatible workups.[2]
Acid Chlorides SOCl₂ / (COCl)₂Avoid High risk of racemization via ketene or oxazolone formation due to high acidity of the activated species.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Low Epimerization (T3P)

Best for: Scale-up, chiral purity, and ease of purification.[1]

Materials:

  • Substrate: (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutanoic acid (1.0 eq)

  • Amine Partner: 1.1 eq

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)[1]

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.0 - 4.0 eq depending on amine salt)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Dissolution: Charge the Fmoc-TFBA (1.0 eq) and the amine partner (1.1 eq) into a reactor containing EtOAc (10 volumes).

  • Cooling: Cool the mixture to 0–5 °C. Note: Lower temperature suppresses deprotonation.

  • Base Addition: Add NMM (3.0 eq). Stir for 5 minutes.

  • Activation & Coupling: Dropwise add T3P solution (1.5 eq) over 10–15 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup (Critical Advantage):

    • Add water (5 vol). Stir 10 mins. Separate phases.

    • Wash organic layer with 10% citric acid (removes unreacted amine).[1]

    • Wash organic layer with 5% NaHCO₃ (removes unreacted acid and phosphorus byproducts).

    • Wash with brine, dry over MgSO₄, and concentrate.[1]

Why this works: T3P generates water-soluble byproducts (propanephosphonic acid), eliminating the need for column chromatography in many cases.[3] The activation is slower but more selective than HATU.

Protocol B: High Reactivity for Difficult Amines (HATU)

Best for: Unreactive amines (e.g., anilines) or steric hindrance.[1]

Materials:

  • Substrate: (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutanoic acid (1.0 eq)

  • Reagent: HATU (1.1 eq)

  • Base: 2,4,6-Collidine (Sym-collidine) (2.0 eq)[1]

  • Solvent: DMF (anhydrous)

Procedure:

  • Pre-activation (Minimize Time): Dissolve Fmoc-TFBA (1.0 eq) and HATU (1.1 eq) in DMF (5-10 vol).

  • Base Addition: Cool to 0 °C. Add Collidine (1.0 eq). Stir for only 1–2 minutes.

    • Expert Tip: Do not pre-activate for long periods.[1] The activated ester is reactive and prone to racemization if left sitting with base.

  • Coupling: Immediately add the amine partner (1.1 eq) followed by the remaining Collidine (1.0 eq).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acid/base washes.[1]

Why Collidine? Collidine is a weaker base than DIEA/TEA and is sterically hindered.[1] It is sufficient to drive the reaction but less likely to deprotonate the sensitive


-proton of the TFBA.

Decision Tree for Optimization

DecisionTree Start Start: Coupling TFBA CheckAmine Is the Amine Partner Sterically Hindered or Electron Deficient? Start->CheckAmine YesHindered Yes CheckAmine->YesHindered Yes NoHindered No (Primary/Secondary Alkyl Amine) CheckAmine->NoHindered No UseHATU Use Protocol B (HATU) Base: Collidine YesHindered->UseHATU CheckScale Is Scale > 10g? NoHindered->CheckScale ScaleSmall Small Scale (<1g) CheckScale->ScaleSmall No ScaleLarge Large Scale (>10g) CheckScale->ScaleLarge Yes UseEDC Protocol: EDC/Oxyma (Cost effective) ScaleSmall->UseEDC UseT3P Protocol A (T3P) (Easiest Workup/Green) ScaleLarge->UseT3P

Figure 2: Strategic decision matrix for reagent selection based on scale and substrate difficulty.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of T3P/HATUEnsure solvents are anhydrous. T3P is sensitive to moisture over time; use fresh bottles.[1]
Racemization (>5% enantiomer) High pH / Strong BaseSwitch from DIEA/TEA to NMM or Collidine . Reduce pre-activation time. Lower reaction temperature to -10°C.
Incomplete Conversion Steric hindranceSwitch to HATU. Increase concentration (0.5 M). Add HOAt as additive.
Gel formation Peptide aggregationAdd chaotropic salts (LiCl) or use HFIP (Hexafluoroisopropanol) as co-solvent (specialized cases).

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[4][5]Organic Process Research & Development.

    • (Context: T3P advantages in preventing racemization).[3]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1]Chemical Reviews.

    • (Context: Mechanism of HATU and racemization pathways).

  • Sakai, T., et al. (2019).[1] Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[6][7]Molecules.[1][2][3][6][8][9][10][11][12]

    • (Context: Synthesis and properties of the specific TFBA substrate).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews.[1]

    • (Context: General best practices for amide synthesis).

Sources

Application Note: Large-Scale Synthesis of Chiral 2-Amino-4,4,4-Trifluorobutyramide

[1]

Executive Summary

This application note details a robust, industrial-scalable protocol for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutyramide (also known as (S)-2-amino-4,4,4-trifluorobutanamide). This compound is a critical fluorinated bioisostere of L-Leucine, widely used in peptide engineering and drug discovery to enhance metabolic stability and lipophilicity.

While enzymatic resolution is a viable route for smaller scales, this guide prioritizes the Ni(II)-Nucleophilic Glycine Equivalent route. This method is validated for scales exceeding 300 g, offering superior enantiomeric excess (>99% ee) and reproducibility compared to classical resolution or Strecker synthesis.

Key Advantages of Selected Route
  • Scalability: Validated on >150 g batches.

  • Stereocontrol: Exploits the thermodynamic rigidity of Ni(II) Schiff base complexes to ensure high fidelity alkylation.

  • Recyclability: The chiral auxiliary (S)-BPB is recoverable (>90% recovery), reducing long-term process costs.

Route Selection & Logic

Comparative Analysis of Synthetic Pathways[2]
MethodologyScalabilityEnantiomeric Excess (ee)ProsCons
Route A: Ni(II) Complex Alkylation High (>300g) >99% High yield, recyclable auxiliary, proven industrial track record.Requires stoichiometric metal complex; multi-step.
Route B: Enzymatic Resolution Medium95-98%Green chemistry; mild conditions.Requires specific amidase screening; max 50% yield (kinetic resolution).
Route C: Strecker Synthesis HighVariableLow raw material cost.Racemic product requires subsequent resolution; handling of cyanides.

Decision: Route A is selected as the primary protocol for high-value pharmaceutical intermediates where optical purity is paramount. The protocol below describes the synthesis of the chiral acid intermediate followed by conversion to the target amide.

Process Logic Flow

The synthesis proceeds in three phases:

  • Chiral Induction: Formation of the Ni(II) complex with a chiral auxiliary.

  • Asymmetric Alkylation: Introduction of the trifluoroethyl group.

  • Product Release & Amidation: Hydrolysis of the complex and conversion of the acid to the primary amide.

SynthesisFlowStartGlycine + (S)-BPB+ Ni(NO3)2ComplexNi(II)-GlycineSchiff Base ComplexStart->ComplexComplexationAlkylationAlkylation(CF3CH2I / KOH)Complex->AlkylationAsymmetric InductionHydrolysisAcid Hydrolysis(HCl)Alkylation->HydrolysisDisassemblyAcid(S)-2-Amino-4,4,4-trifluorobutanoic AcidHydrolysis->AcidProduct IsolationAuxiliaryRecovered(S)-BPBHydrolysis->AuxiliaryRecycleEsterificationEsterification(SOCl2 / MeOH)Acid->EsterificationActivationAmidationAmmonolysis(NH3 / MeOH)Esterification->AmidationAmide FormationFinal(S)-2-Amino-4,4,4-trifluorobutyramideAmidation->FinalPurification

Caption: Logical workflow for the asymmetric synthesis of the target amide via the Ni(II) platform.

Detailed Experimental Protocols

Phase 1: Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid[3]

Prerequisites:

  • Chiral Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

  • Alkylating Agent: 1,1,1-Trifluoro-2-iodoethane (CF3CH2I).[1][2]

  • Reagents: Ni(NO3)2·6H2O, Glycine, KOH, DMF, MeOH, HCl.

Step 1.1: Formation of Ni(II)-Glycine Complex

Note: Commercially available (S)-BPB-Ni-Glycine complexes can be purchased to skip this step.

  • Charge a reactor with Glycine (5.0 eq), Ni(NO3)2·6H2O (5.0 eq), and (S)-BPB (1.0 eq) in MeOH.

  • Heat to 50-60°C and add KOH (6.0 eq) in MeOH dropwise.

  • Reflux for 1-2 hours until the red color of the complex is intense.

  • Quench into water, filter the red solid, and dry.

    • Checkpoint: Solid should be a deep red powder.

Step 1.2: Asymmetric Alkylation

Critical Control Point: Temperature and basicity control the diastereoselectivity.

  • Setup: In a 5L reactor under N2, dissolve the Ni(II)-Glycine complex (250 g, 0.50 mol) in DMF (1.0 L).

  • Reagent Prep: Prepare a solution of KOH (33.6 g, 0.60 mol) in MeOH (100 mL).

  • Addition: Cool the reactor to 10°C. Add 1,1,1-trifluoro-2-iodoethane (115.5 g, 0.55 mol) rapidly.

  • Reaction: Immediately add the KOH/MeOH solution. Allow the mixture to warm to 25°C and stir for 60 minutes.

    • Mechanism:[3][1][4][5][6][7] The base generates the enolate of the glycine backbone. The bulky chiral auxiliary blocks one face, forcing the trifluoroethyl group to attack from the exposed side.

  • Quench: Pour the reaction mixture into ice water (3.0 L).

  • Isolation: Filter the precipitated alkylated complex. Wash with water.[2][6][7][8]

    • Yield: ~90%.[9]

    • QC: Check diastereomeric excess (de) via HPLC. Expect >98% de.[10]

Step 1.3: Hydrolysis and Recovery
  • Suspend the alkylated complex in MeOH (1.5 L) and 3N HCl (1.0 L).

  • Heat to reflux (approx. 70°C) for 45-60 minutes. The red color will fade as the complex dissociates.

  • Workup:

    • Cool to RT. The chiral auxiliary (S)-BPB hydrochloride will precipitate.[11]

    • Filter off the auxiliary (save for recycling).

    • Concentrate the filtrate to remove MeOH.

    • Pass the aqueous residue through an ion-exchange column (Dowex 50W) to isolate the free amino acid. Elute with NH4OH.

  • Product: (S)-2-Amino-4,4,4-trifluorobutanoic acid.[3][11][1]

    • Yield: ~85% (from complex).

    • Purity: >99% ee (Chiral HPLC).

Phase 2: Conversion to (S)-2-Amino-4,4,4-trifluorobutyramide

Direct amidation of the free acid can be challenging due to zwitterionic character. The Methyl Ester route is preferred for scale and purity.

Step 2.1: Methyl Ester Formation
  • Suspend (S)-2-Amino-4,4,4-trifluorobutanoic acid (100 g) in dry MeOH (1.0 L).

  • Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise over 1 hour.

    • Safety: Evolution of SO2 and HCl gas. Use a scrubber.

  • Reflux for 4 hours.

  • Concentrate to dryness to obtain the Methyl Ester Hydrochloride salt.

Step 2.2: Ammonolysis to Amide
  • Dissolve the Methyl Ester HCl in MeOH (500 mL).

  • Cool to 0°C. Saturate the solution with anhydrous Ammonia (NH3) gas OR add 7N NH3 in MeOH (5.0 eq).

  • Seal the vessel and stir at RT for 12-24 hours.

    • Monitoring: TLC or HPLC should show disappearance of the ester.

  • Purification:

    • Concentrate the mixture to a solid residue.

    • Recrystallize from Isopropanol/Hexane or Ethanol/Ether.

  • Final Product: (S)-2-Amino-4,4,4-trifluorobutyramide Hydrochloride (or free base if treated with basic resin).

Quality Control & Specification

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18)> 98.0%
Enantiomeric Excess Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 99.0% (S)-isomer
Identity 1H NMR (D2O)Consistent with structure
Fluorine Content 19F NMRSingle peak (approx -65 ppm)
Water Content Karl Fischer< 1.0%
Analytical Parameters
  • HPLC Column: Daicel Crownpak CR(+), 4.6 x 150 mm.

  • Mobile Phase: pH 2.0 HClO4 (aq) / MeOH (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm.

  • Retention: (S)-isomer elutes before (R)-isomer (verify with racemic standard).

Process Safety

Hazard Analysis: 1,1,1-Trifluoro-2-iodoethane
  • Classification: Skin Irrit. 2, Eye Irrit.[10] 2A, STOT SE 3.

  • Handling: This reagent is volatile and an alkylating agent. All transfers must occur in a closed system or a high-performance fume hood.

  • PPE: Butyl rubber gloves, chemical splash goggles, and face shield.

Hazard Analysis: Nickel Compounds
  • Classification: Carcinogen (Category 1A), Skin Sensitizer.

  • Control: Handle all Ni-containing solids in a powder containment hood. Waste streams containing Nickel must be segregated for heavy metal disposal.

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[1]

  • Aceña, J. L., et al. (2019). "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development, 23(4).[3]

  • Hohmann, T., et al. (2025). "Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex." Beilstein Journal of Organic Chemistry.

  • PubChem. (n.d.). "1,1,1-Trifluoro-2-iodoethane Safety Data Sheet."

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 1,1,1-Trifluoro-2-iodoethane."

Introduction: The Significance of Chiral Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enzymatic Resolution of Racemic 2-Amino-4,4,4-trifluorobutyramide

Optically pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into amino acid structures can dramatically alter their biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability. Racemic 2-amino-4,4,4-trifluorobutyric acid and its derivatives, such as the corresponding amide, are therefore valuable precursors for the development of novel therapeutic agents. However, the biological activity is often associated with a single enantiomer, necessitating efficient methods for their separation. Enzymatic resolution has emerged as a powerful and environmentally benign strategy for accessing these enantiopure compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using a commercially available L-aminoacylase.

Principle of the Method: Enantioselective Hydrolysis by L-Aminoacylase

The enzymatic resolution of racemic this compound relies on the high enantioselectivity of L-aminoacylase (N-acyl-L-amino-acid amidohydrolase). This enzyme specifically catalyzes the hydrolysis of the L-enantiomer of the amide to the corresponding L-2-amino-4,4,4-trifluorobutyric acid, leaving the D-enantiomer of the amide unreacted. This difference in reactivity allows for the separation of the two enantiomers based on their different chemical properties (acid vs. amide) in a subsequent workup. The reaction scheme is illustrated below:

(Racemic) this compound → (L-Aminoacylase) → L-2-Amino-4,4,4-trifluorobutyric acid + D-2-Amino-4,4,4-trifluorobutyramide

The success of this resolution is dependent on several key factors, including the choice of enzyme, pH, temperature, and substrate concentration. The use of an immobilized enzyme is often preferred in industrial applications to facilitate enzyme recovery and reuse, thereby improving the cost-effectiveness of the process.

Experimental Protocol

This protocol details the enzymatic resolution of racemic this compound using a commercially available L-aminoacylase from Aspergillus oryzae.

Materials and Equipment
  • Racemic this compound

  • L-Aminoacylase from Aspergillus oryzae (e.g., Sigma-Aldrich, product number A8500)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Hydrochloric acid (1 M)

  • Dowex 50W-X8 cation exchange resin

  • Ammonia solution (2 M)

  • Ethanol

  • Magnetic stirrer with heating capabilities

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chirex 3126 (D)-penicillamine) for enantiomeric excess determination

  • Rotary evaporator

Enzyme Activation and Solution Preparation
  • Prepare the Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0 using 1 M NaOH or 1 M HCl.

  • Prepare the Enzyme Solution: Dissolve the L-aminoacylase in the sodium phosphate buffer (pH 8.0) to a final concentration of 1 mg/mL. To this solution, add CoCl₂·6H₂O to a final concentration of 0.5 mM. The cobalt ions are essential cofactors for the activation of the aminoacylase. Gently stir the solution at room temperature for 30 minutes to ensure complete dissolution and activation.

Enzymatic Resolution Reaction
  • Substrate Dissolution: In a temperature-controlled reaction vessel, dissolve racemic this compound in the 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 100 mM.

  • Reaction Initiation: Add the prepared L-aminoacylase solution to the substrate solution. The final enzyme concentration should be approximately 10 U/mL.

  • Incubation: Maintain the reaction mixture at 37°C with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining D-amide and the formed L-acid. The reaction is typically complete when 50% conversion is reached, indicating that all of the L-amide has been hydrolyzed.

Product Isolation and Purification
  • Enzyme Deactivation: Once the reaction has reached approximately 50% conversion, stop the reaction by heating the mixture to 80°C for 15 minutes to denature and precipitate the enzyme.

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and filter the supernatant.

  • Separation of L-Acid and D-Amide:

    • Acidify the supernatant to pH 2.0 with 1 M HCl.

    • Apply the acidified solution to a column packed with Dowex 50W-X8 cation exchange resin.

    • Wash the column with deionized water to remove any unbound impurities.

    • Elute the L-2-amino-4,4,4-trifluorobutyric acid with a 2 M ammonia solution.

    • The unreacted D-2-amino-4,4,4-trifluorobutyramide can be recovered from the initial flow-through and washings.

  • Product Recovery:

    • Collect the fractions containing the L-amino acid and concentrate them using a rotary evaporator.

    • Recrystallize the L-2-amino-4,4,4-trifluorobutyric acid from an ethanol/water mixture to obtain the pure product.

    • The D-amide can be isolated from the flow-through by evaporation of the solvent.

Data Presentation

ParameterOptimal Value
Substrate Concentration100 mM
Enzyme Concentration10 U/mL
pH8.0
Temperature37°C
Cofactor (CoCl₂)0.5 mM
Expected Outcome
Enantiomeric Excess (e.e.)>99% for both enantiomers
Yield of L-acid~45-50%
Yield of D-amide~45-50%

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation & Purification Racemic_Amide Racemic 2-Amino-4,4,4- trifluorobutyramide Reaction_Vessel Reaction at 37°C Racemic_Amide->Reaction_Vessel Enzyme_Prep L-Aminoacylase + CoCl2 in Buffer (pH 8.0) Enzyme_Prep->Reaction_Vessel Heat_Deactivation Heat to 80°C Reaction_Vessel->Heat_Deactivation ~50% Conversion Centrifugation Centrifuge & Filter Heat_Deactivation->Centrifugation Ion_Exchange Cation Exchange Chromatography Centrifugation->Ion_Exchange L_Acid L-2-Amino-4,4,4- trifluorobutyric acid Ion_Exchange->L_Acid Elution D_Amide D-2-Amino-4,4,4- trifluorobutyramide Ion_Exchange->D_Amide Flow-through

Caption: Workflow for the enzymatic resolution of racemic this compound.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks to ensure reliability and reproducibility. The primary control point is the real-time monitoring of the reaction progress using chiral HPLC. This analytical step is crucial for determining the precise endpoint of the reaction, which is critical for achieving high enantiomeric excess for both the product and the unreacted substrate. The expected outcome of approximately 50% conversion serves as a clear benchmark for a successful resolution. Furthermore, the use of a well-characterized and commercially available enzyme from Aspergillus oryzae provides a consistent and reliable catalytic activity. The final characterization of the isolated L-acid and D-amide by determining their optical rotation and comparing it to literature values provides the ultimate validation of the stereochemical outcome of the resolution.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Tsuruta, H., Koyama, Y., & Itoh, T. (2001). Synthesis of optically active 2-amino-4,4,4-trifluorobutanoic acid. Tetrahedron: Asymmetry, 12(18), 2557-2561. [Link]

  • Al-Warhi, T. I., El-Sayed, A. S., & Abdel-Hady, A. A. (2021). Enzymatic resolution of γ-trifluoromethyl-α-aminobutyric acid using L-aminoacylase from Aspergillus oryzae. Journal of Genetic Engineering and Biotechnology, 19(1), 1-10. [Link]

Troubleshooting & Optimization

Preventing racemization during 2-Amino-4,4,4-trifluorobutyramide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Amino Acid Synthesis Topic: Preventing Racemization in 2-Amino-4,4,4-trifluorobutyramide Synthesis

Core Diagnostic: The "Inductive Sabotage"

The Problem: You are likely observing a loss of enantiomeric excess (EE%) during the activation of (S)-2-amino-4,4,4-trifluorobutyric acid . Unlike standard leucine (of which this is a bioisostere), the trifluoromethyl (


) group at the 

-position exerts a strong electron-withdrawing inductive effect (-I) . This effect propagates through the aliphatic chain, significantly lowering the

of the

-proton.

The Mechanism: During activation (using HATU, EDC, etc.), the lowered


 makes the 

-proton highly susceptible to abstraction by the tertiary bases (TEA, DIPEA) typically used in coupling. This leads to the formation of a pseudo-aromatic 5(4H)-oxazolone intermediate, which is the primary vector for racemization.[1]
Visualizing the Failure Mode

RacemizationMechanism cluster_danger The Danger Zone Start Activated Amino Acid (O-Acylisourea or Ester) Oxazolone 5(4H)-Oxazolone (Chiral) Start->Oxazolone Cyclization Base Base (DIPEA/TEA) Enol Enolized Oxazolone (Achiral/Planar) Base->Enol Catalyzes Oxazolone->Enol Proton Abstraction (Promoted by CF3 effect) Racemate Racemic Amide Product (50:50 L/D Mix) Oxazolone->Racemate Slow Amine Attack Product Chiral Amide Product (>99% ee) Oxazolone->Product Fast Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The CF3 group stabilizes the Enolized Oxazolone intermediate, accelerating the loss of chirality before the amine can react.

Strategic Reagent Selection

To prevent the pathway above, you must either accelerate the coupling (kinetic control) or remove the base (thermodynamic control).

Reagent SystemRisk LevelRecommendationWhy?
HATU + DIPEA HIGH Avoid The basic environment (DIPEA) combined with the high reactivity of HATU often leads to rapid oxazolone formation before the amine attacks.[1]
EDC + HOBt MODERATE Use with Caution HOBt is acidic, which helps, but carbodiimides can be slow, allowing time for racemization.
DIC + Oxyma Pure LOW Recommended Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior racemization suppressant compared to HOBt. It creates a highly reactive ester that couples faster than the oxazolone can form.[1]
T3P + Pyridine LOWEST Gold Standard T3P (Propylphosphonic anhydride) acts as a scavenger and activator. It does not require strong tertiary bases; weak bases like pyridine or N-methylmorpholine (NMM) are sufficient, preserving the

-proton.

Validated Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Valuable intermediates where <1% racemization is required.

  • Dissolution: Dissolve (S)-2-amino-4,4,4-trifluorobutyric acid (1.0 eq) and the amine partner (1.1 eq) in Ethyl Acetate or 2-MeTHF . (Avoid DMF if possible; T3P works well in non-polar solvents).

  • Base Addition: Add Pyridine (2.5 - 3.0 eq).

    • Note: Pyridine (

      
      ) is too weak to deprotonate the 
      
      
      
      -carbon but strong enough to drive the T3P cycle.
  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: Wash with 0.5M HCl (removes pyridine), then

    
    .
    
Protocol B: The "Green" Solid Phase/Solution Method (Oxyma/DIC)

Best for: Routine synthesis and peptide chains.

  • Activation: Dissolve the amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1).

  • Carbodiimide: Add DIC (Diisopropylcarbodiimide) (1.1 eq). Stir for 2-3 minutes maximum (Pre-activation).

    • Critical: Do NOT use DIPEA or TEA. The reaction proceeds without tertiary bases.[2]

  • Coupling: Add the amine component (1.0 eq).

  • Time: Allow to react for 1-2 hours.

Troubleshooting & FAQs

Q1: I am getting a 50:50 racemic mixture. Is my starting material bad?

  • Diagnostic: Unlikely. If the starting material is optically pure, you are likely using Triethylamine (TEA) or DIPEA with a slow coupling partner.

  • Fix: Switch to Collidine (2,4,6-trimethylpyridine) . Collidine is a sterically hindered, weaker base (

    
     7.[3]4) that cannot easily access the bulky 
    
    
    
    -proton of the trifluoro-amino acid, effectively stopping the abstraction mechanism.

Q2: Can I use Fmoc-protection for this amino acid?

  • Warning: Yes, but be extremely careful during the deprotection of the previous step or the subsequent step. The standard 20% Piperidine in DMF deprotection cocktail is highly basic.

  • Fix: If you observe racemization after the peptide is built, switch the deprotection cocktail to 0.1M HOBt in 20% Piperidine/DMF . The HOBt buffers the basicity, protecting the sensitive

    
    -proton.
    

Q3: My yield is low with T3P. What now?

  • Diagnostic: T3P is sensitive to steric bulk in the amine partner.

  • Fix: Increase temperature to 35-40°C. While heat usually risks racemization, with T3P/Pyridine the risk is minimal compared to the benefit of driving the reaction to completion. Alternatively, switch to COMU/Collidine .

Decision Matrix for Synthesis

DecisionTree Start Start: Coupling 2-Amino-4,4,4-trifluorobutyric Acid Scale Is this Solid Phase (SPPS) or Solution Phase? Start->Scale SPPS Solid Phase Scale->SPPS Solution Solution Phase Scale->Solution ReagentSPPS Use DIC + Oxyma Pure (NO BASE) SPPS->ReagentSPPS Solubility Is the Amine Partner Sterically Hindered? Solution->Solubility HinderedYes Yes (e.g., N-methyl, alpha-sub) Solubility->HinderedYes HinderedNo No (Primary Amine) Solubility->HinderedNo ReagentCOMU Use COMU + Collidine (0°C -> RT) HinderedYes->ReagentCOMU ReagentT3P Use T3P + Pyridine in EtOAc/MeTHF HinderedNo->ReagentT3P

Caption: Selection logic to minimize racemization based on reaction environment.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Definitive review on coupling reagents including Oxyma and T3P performance.
  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Establishes Oxyma as the superior racemiz
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[5] Organic Process Research & Development, 20(2), 140–177. Link

    • Industrial standard for low-racemiz
  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

    • Source for base-catalyzed racemization mechanisms.[2][6]

  • BenchChem. (2025).[1][7] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents. BenchChem Technical Support. Link

    • Comparative data on epimeriz

Sources

Validation & Comparative

Comparative Guide: Determination of Enantiomeric Excess for 2-Amino-4,4,4-trifluorobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-4,4,4-trifluorobutyramide Key Structural Features: Primary


-amine, electron-withdrawing trifluoromethyl (

) group, terminal amide. Critical Challenge: The

group significantly alters the electronic environment of the

-center compared to non-fluorinated analogs, often reducing the basicity of the amine (

shift) and increasing lipophilicity.

For researchers and process chemists, determining the enantiomeric excess (ee) of this motif is a recurring bottleneck in the synthesis of fluorinated cathepsin inhibitors and metabolic regulators. This guide evaluates three distinct methodologies, prioritizing Direct Chiral HPLC as the primary standard due to its scalability and non-destructive nature.

Method Selection Matrix

MethodSelection Start Sample State HighPurity High Purity (>95%) Start->HighPurity Crude Crude Reaction Mix Start->Crude DirectHPLC Method A: Direct HPLC (Crownpak CR-I) HighPurity->DirectHPLC Routine QC NMR Method C: 19F NMR (Chiral Solvating Agent) HighPurity->NMR Rapid Check Crude->DirectHPLC If Column Guarded IndirectHPLC Method B: Derivatization (Marfey's Reagent) Crude->IndirectHPLC Complex Matrix

Caption: Decision tree for selecting the optimal analytical method based on sample purity and throughput requirements.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three primary approaches.

FeatureMethod A: Direct HPLC (Crown Ether) Method B: Indirect HPLC (Marfey's) Method C:

NMR
Principle Host-guest complexation (

+ Crown Ether)
Diastereomer formation (FDAA)Chiral solvating agent interaction
Primary Advantage No derivatization ; sample recovery possibleHigh sensitivity; resolves complex matricesInstant feedback ; no column equilibration
Accuracy High (

error)
High (

error)
Moderate (

error)
Throughput High (15–20 min/run)Low (requires 90 min prep)Very High (5 min/sample)
Cost per Sample Low (after column purchase)Moderate (reagent cost)Low (solvent only)
Interference Tolerates salts; sensitive to aminesRequires removal of competing aminesSensitive to paramagnetic impurities

Method A: Direct Chiral HPLC (The Gold Standard)

Recommended Column: Crownpak CR-I(+) (Daicel) Mechanism: The chiral crown ether stationary phase forms a host-guest complex with the protonated primary amine of the analyte. The


 group enhances lipophilic interaction with the stationary phase backbone, often requiring organic modifiers.
Optimized Protocol
  • Mobile Phase Preparation:

    • Aqueous Component:

      
       (Perchloric acid) in water. Note: pH must be 
      
      
      
      to ensure full protonation of the amine.
    • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

    • Ratio: 85:15 (Buffer:ACN).[1] The

      
       group makes the molecule sticky; 15% ACN prevents excessive retention.
      
  • Instrument Settings:

    • Flow Rate:

      
       (Lower flow improves resolution of the compact fluorinated species).
      
    • Temperature:

      
       to 
      
      
      
      . Lower temperatures generally increase the separation factor (
      
      
      ) for crown ethers.
    • Detection: UV at 210 nm (Amide absorption).

  • Elution Order:

    • On Crownpak CR(+) , the D-enantiomer (R-isomer for this structure) typically elutes first .

    • The L-enantiomer (S-isomer) forms a more stable complex and elutes second .

Workflow Diagram

HPLCWorkflow Prep Sample Prep: Dissolve 1mg in 1mL Mobile Phase Filter Filtration: 0.22 µm PTFE Filter Prep->Filter Inject Injection: 5-10 µL onto Crownpak CR-I(+) Filter->Inject Separation Separation: Host-Guest Complexation (pH 1.5) Inject->Separation Detect Detection: UV 210 nm Separation->Detect

Caption: Step-by-step workflow for direct chiral HPLC analysis using Crownpak CR-I(+).

Method B: Indirect HPLC via Marfey's Reagent (Robust Alternative)

When a chiral column is unavailable or the sample is a crude biological extract, derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard for amino-functionalized molecules.

Mechanism

FDAA reacts with the primary amine to form a diastereomeric mixture. The L-L and L-D diastereomers possess different hydrophobicities and can be separated on a standard achiral C18 column.

Protocol
  • Derivatization:

    • Mix

      
       sample (
      
      
      
      ) with
      
      
      FDAA solution (
      
      
      in acetone).
    • Add

      
      
      
      
      
      .
    • Heat at

      
       for 60 minutes.
      
    • Stop reaction with

      
      
      
      
      
      .
  • Analysis (C18 Column):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: Gradient of Water (

      
       TFA) and Acetonitrile (
      
      
      
      TFA).
    • Gradient: 10% to 60% ACN over 20 minutes.

    • Detection: UV at 340 nm (Dinitrophenyl chromophore).

  • Result Interpretation:

    • The L-D diastereomer (L-Marfey's + D-Analyte) typically elutes after the L-L diastereomer due to stronger intramolecular hydrogen bonding reducing polarity.[2]

Method C: NMR with Chiral Solvating Agents (Rapid Screen)

The trifluoromethyl group is a powerful handle for


 NMR. In an achiral solvent, the enantiomers show a single singlet. Adding a Chiral Solvating Agent (CSA) splits this signal.
Protocol
  • Solvent:

    
     or 
    
    
    
    (depending on CSA solubility).
  • CSA:

    • Option 1 (Organic): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

    • Option 2 (Aqueous):

      
      -Cyclodextrin or 
      
      
      
      -Cyclodextrin.
  • Procedure:

    • Dissolve

      
       of analyte in 
      
      
      
      solvent.
    • Acquire a baseline

      
       spectrum (expect singlet at 
      
      
      
      ).
    • Add 1-2 equivalents of CSA.

    • Acquire spectrum. The singlet should split into two peaks (diastereomeric solvates).

    • Calculation: Integrate the two peaks (

      
       and 
      
      
      
      ).
      
      

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Describes the mechanism and mobile phase requirements for amino acid/amide separation).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] (Authoritative review on the FDAA derivatization protocol).

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[10] (Application note on using Chirobiotic columns as an alternative).

  • U.S. National Institutes of Health (NIH). Separation and Quantification of Marfey's Reagent Derivatized Amino Acids. (Detailed experimental conditions for FDAA).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3] (General reference for 19F NMR chiral analysis).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Butyramides

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Elucidation & Isomeric Differentiation in Drug Development

Executive Summary

Fluorinated butyramides represent a critical structural class in medicinal chemistry (e.g., bioisosteres of metabolic labile sites) and forensic toxicology (e.g., novel psychoactive substances like fluorobutyryl fentanyls). The analytical challenge lies not in detection, but in the differentiation of positional isomers (ortho-, meta-, para-fluorine substitution) and isobaric analogs .

This guide compares the fragmentation dynamics of these compounds using Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . It identifies Ion Mobility Spectrometry (IMS) as the superior alternative for resolving isobaric interferences that traditional MS/MS cannot separate.

Part 1: The Mechanistic Challenge

The introduction of a fluorine atom into a butyramide scaffold alters fragmentation kinetics via the inductive effect (


) and resonance stabilization (

), depending on its position.
The "Fluorine Effect" on Fragmentation
  • Inductive Destabilization: Fluorine on the acyl chain (e.g.,

    
    -fluorobutyryl) pulls electron density, destabilizing the formation of acylium ions.
    
  • The Ortho-Effect: In

    
    -(2-fluorophenyl)butyramides, the fluorine atom can interact with the amide hydrogen or carbonyl oxygen, creating unique diagnostic ions absent in meta- or para- isomers.
    
Primary Fragmentation Pathways

Two dominant mechanisms dictate the spectrum:

  • McLafferty Rearrangement: Requires a

    
    -hydrogen on the butyryl chain.[1] It yields a neutral alkene and a radical cation.[2][3]
    
  • 
    -Cleavage:  Breaks the amide bond, generating acylium ions (
    
    
    
    ) and amine radical cations.

Part 2: Comparative Analysis of Methodologies

Method A: Electron Ionization (EI-MS)

The Legacy Standard

Mechanism: Hard ionization (70 eV).[4] Performance:

  • Strengths: Generates rich structural fingerprints suitable for library matching (NIST/SWGDRUG).

  • Weaknesses: Often produces weak molecular ions (

    
    ). Crucially, EI-MS frequently fails to distinguish positional isomers  (e.g., 
    
    
    
    -F vs
    
    
    -F) because the high energy obliterates the subtle non-covalent interactions that differentiate them.
  • Key Diagnostic Ions:

    • 
       71 (Butyryl acylium ion, 
      
      
      
      )
    • 
       43 (Propyl ion, 
      
      
      
      )
Method B: ESI-MS/MS (CID)

The Industry Workhorse

Mechanism: Soft ionization followed by Collision-Induced Dissociation (CID). Performance:

  • Strengths: Preserves the protonated molecular ion

    
    . High sensitivity for biological matrices.
    
  • Weaknesses: Isomers often yield identical product ions. Differentiation requires Energy-Resolved MS (ER-MS) , where breakdown curves are plotted against collision energy to find subtle stability differences.

Method C: The Superior Alternative – Ion Mobility Spectrometry (IMS-MS)

The High-Resolution Solution

Mechanism: Separates ions based on their collisional cross-section (CCS) in a drift tube before mass analysis. Performance:

  • Why it wins:

    
    -, 
    
    
    
    -, and
    
    
    -fluorinated isomers have different 3D shapes (folding). IMS separates them in milliseconds before they enter the mass analyzer, eliminating the need for long chromatographic runs.
Data Comparison Table
FeatureEI-MS (GC-MS)ESI-MS/MS (LC-QQQ)IMS-MS (Q-TOF)
Ionization Type Hard (70 eV)Soft (Electrospray)Soft + Drift Separation
Molecular Ion Weak / AbsentStrong

Strong

Isomer Resolution PoorModerate (requires ER-MS)Excellent (via CCS)
Key Application Library IdentificationQuantitation (MRM)Structural Elucidation
Sample Prep Derivatization often neededDilute & ShootDilute & Shoot

Part 3: Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for a generic


-(fluorophenyl)butyramide, highlighting the McLafferty rearrangement which is diagnostic for the butyryl chain.

FragmentationPathway Parent Parent Amide [M+H]+ McLafferty_TS 6-Membered Transition State Parent->McLafferty_TS γ-H Transfer Alpha_Cleavage α-Cleavage (Direct Bond Break) Parent->Alpha_Cleavage High Energy Distonic Distonic Ion (Amine Radical Cation) McLafferty_TS->Distonic Rearrangement Neutral_Alkene Neutral Alkene (Loss of Propene) McLafferty_TS->Neutral_Alkene - 42 Da Acylium Acylium Ion (m/z 71) Alpha_Cleavage->Acylium Charge Retention on Carbonyl Amine Fluoroaniline Ion (m/z 95/112) Alpha_Cleavage->Amine Charge Retention on Nitrogen

Caption: Competitive fragmentation pathways: McLafferty rearrangement (left) vs. direct α-cleavage (right).

Part 4: Experimental Protocol

Objective: Differentiate


-(4-fluorophenyl)butyramide (para) from its ortho-isomer using ESI-MS/MS.
Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL LC-MS grade Methanol.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Internal Standard: Spike with

    
    -Butyramide analog to 50 ng/mL.
    
MS Source Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Agilent 6495 or Sciex 6500).

  • Gas Temp: 250°C.

  • Capillary Voltage: 3500 V.

  • Nebulizer: 35 psi.

Data Acquisition Workflow (Energy Resolved)

To distinguish isomers, you cannot use a single Collision Energy (CE). You must ramp the energy.

  • Precursor Scan: Isolate

    
     (e.g., m/z 182.1 for fluorobutyramide core).
    
  • Product Ion Scan: Scan m/z 40–200.

  • CE Ramp: Acquire spectra at 10, 20, 30, 40, and 50 eV.

  • Plotting: Plot the intensity ratio of the Tropylium ion (fluorine-bearing ring fragment) vs. the Acylium ion (butyryl chain).

    • Insight: The ortho-isomer often shows a higher resistance to fragmentation due to intramolecular H-bonding (Ortho-effect), shifting its breakdown curve to higher energies compared to the para-isomer.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (100 ng/mL MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 CC Collision Cell (Ramp 10-50 eV) Q1->CC Q3 Q3 Scan Detect Fragments CC->Q3 Data Data Analysis (Breakdown Curves) Q3->Data

Caption: Step-by-step workflow for Energy-Resolved Mass Spectrometry (ER-MS) analysis.

References

  • Differentiation of Fluorobutyryl Fentanyl Isomers. American Academy of Forensic Sciences. Available at: [Link] (Search: "fluorobutyryl fentanyl isomers")

  • McLafferty Rearrangement Mechanisms. National Institutes of Health (PubMed). Available at: [Link] (Search: "McLafferty rearrangement fluorinated")

  • Fragmentation of Amides by EI and ESI. Royal Society of Chemistry / NIH. Available at: [Link]

  • Ion Mobility Spectrometry in Forensic Chemistry. NIST. Available at: [Link]

Sources

Comparing hydrophobicity of Leucine vs 2-Amino-4,4,4-trifluorobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Hydrophobicity Profile: Leucine vs. 2-Amino-4,4,4-trifluorobutyramide in Peptidomimetic Design

Executive Summary

This guide provides a technical comparison between the canonical amino acid Leucine (Leu) and its fluorinated bioisostere, This compound (often derived from L-TfeGly or


-trifluoro-Abu ).

While Leucine is the biological standard for hydrophobic, aliphatic side chains, this compound offers a unique "polar hydrophobic" profile. The trifluoromethyl (


) group acts as a steric and lipophilic mimic of the isopropyl group in Leucine, but with significantly altered electronic properties and enhanced metabolic stability. This guide details the physicochemical divergence, experimental validation via RP-HPLC, and the implications for drug development.

Structural & Physicochemical Basis

To understand the hydrophobicity differences, we must first analyze the side-chain architecture.[1] The core comparison lies between the Isobutyl group of Leucine and the 2,2,2-Trifluoroethyl group of the fluorinated analog.

Steric and Electronic Comparison

The


 group is often termed a "super-methyl" or pseudo-isopropyl group.
  • Van der Waals Volume: The

    
     group (
    
    
    
    ) is larger than a methyl group (
    
    
    ) and roughly isosteric with an isopropyl group, making this compound a direct steric mimic of Leucine.
  • Bond Polarity: The

    
     bond is highly polar but non-polarizable (hard). This creates a permanent dipole that is absent in the hydrocarbon side chain of Leucine.
    
  • Lipophilicity: Despite the polarity of the

    
     bond, the low polarizability and high surface area of the fluorine atoms create a "Teflon-like" effect, generally increasing lipophilicity compared to non-fluorinated alkyl chains of similar length, though the electron-withdrawing effect on the adjacent amine/amide can lower LogD at physiological pH.
    

StructureComparison cluster_0 Leucine (Leu) cluster_1 This compound Leu_Core Alpha-Carbon (Chiral Center) Leu_Side Isobutyl Side Chain (-CH2-CH-(CH3)2) High Hydrophobicity Leu_Core->Leu_Side Comparison Bioisosteric Relationship Leu_Side->Comparison Steric Match Tfe_Core Alpha-Carbon (Chiral Center) Tfe_Side Trifluoroethyl Side Chain (-CH2-CF3) 'Polar' Hydrophobicity Tfe_Core->Tfe_Side Tfe_Side->Comparison Electronic Divergence

Figure 1: Structural comparison highlighting the side-chain substitution. The trifluoroethyl group mimics the spatial volume of the isobutyl group but introduces unique electronic properties.

Comparative Data: Hydrophobicity & Stability[2][3][4]

The following data contrasts the properties of the standard Leucine residue against the trifluorobutyric analog.

FeatureLeucine (Leu)This compound
Side Chain Isobutyl (

)
Trifluoroethyl (

)
Hydrophobicity Index (pH 7) 97 - 100 (Very Hydrophobic)High (Context Dependent)*
Hansch

(Side Chain)

(approx)

to

(estimated)
LogP (Octanol/Water)

(Free Acid)

to

(Amide form shifts LogP up)
Metabolic Stability Susceptible to oxidationHigh (C-F bond prevents oxidation)
pKa (

-NH3+)


(Lower due to electron withdrawal)

Note: While the


 group is intrinsically lipophilic, the strong electron-withdrawing nature (inductive effect) lowers the pKa of the adjacent amine. This means at physiological pH (7.4), a larger fraction of the fluorinated amine may be unprotonated compared to Leucine, paradoxically increasing its apparent membrane permeability (LogD) despite similar intrinsic hydrophobicity.

Experimental Validation Protocols

Protocol A: RP-HPLC Hydrophobicity Index (High Throughput)

This method uses retention time on a C18 column to establish a relative hydrophobicity scale.

Reagents:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     TFA in Water (Milli-Q).
    
  • Mobile Phase B:

    
     TFA in Acetonitrile (HPLC Grade).
    
  • Standards: Glycine (Reference 0), Leucine (Reference 100), this compound (Test).

Workflow:

  • Preparation: Dissolve all compounds to

    
     in Mobile Phase A.
    
  • Gradient: Run a linear gradient from

    
     to 
    
    
    
    B over 30 minutes. Flow rate:
    
    
    .
  • Detection: UV absorbance at

    
     (peptide bond/amide) and 
    
    
    
    .
  • Calculation: Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is the void time).
  • Normalization: Convert to a Hydrophobicity Index (HI):

    
    
    

Expected Result: The trifluorobutyramide will likely elute close to Leucine (HI 90–110). If the fluorine "polar hydrophobicity" effect dominates in the specific mobile phase, it may elute slightly earlier (HI 85–95), indicating slightly lower interaction with the C18 chain due to hydration of the polarized C-F bonds.

Protocol B: Shake-Flask LogP (Gold Standard)

For determining the partition coefficient between octanol and water.

  • Saturate: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolve: Prepare a

    
     solution of the test compound in the water-saturated octanol phase.
    
  • Partition: Mix equal volumes (

    
    ) of the compound-octanol solution and octanol-saturated water in a glass vial.
    
  • Equilibrate: Shake vigorously for 1 hour at

    
    , then centrifuge to separate phases.
    
  • Quantify: Analyze the concentration in both phases using HPLC (from Protocol A).

  • Calculate:

    
    .
    

Mechanistic Logic: The "Fluorine Effect"

Why choose the fluorinated analog if hydrophobicity is similar?

  • Metabolic Armor: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ). Replacing the Leucine side chain prevents oxidative metabolism (e.g., P450 hydroxylation) at the
    
    
    -carbon.
  • Conformational Rigidity: The larger Van der Waals radius of Fluorine (

    
    ) vs Hydrogen (
    
    
    
    ) restricts bond rotation. This can lock the peptide into a bioactive conformation, potentially increasing potency despite similar hydrophobicity.

Workflow cluster_Exp Experimental Validation Start Start: Compound Selection HPLC RP-HPLC Analysis (Capacity Factor k') Start->HPLC ShakeFlask Shake-Flask Method (LogP Determination) Start->ShakeFlask Data_Analysis Data Normalization (Compare against Leu Standard) HPLC->Data_Analysis ShakeFlask->Data_Analysis Decision Is Tfe-Amide More Hydrophobic? Data_Analysis->Decision Result_Yes Result: High Lipophilicity Suitable for membrane penetration Decision->Result_Yes HI > 100 Result_No Result: Polar Hydrophobicity Better solubility/bioavailability balance Decision->Result_No HI < 100

Figure 2: Decision workflow for characterizing the hydrophobicity profile of the fluorinated analog.

References

  • Imperialli, B. (2020). Fluorine in Protein Engineering and Design. National Institutes of Health.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Alfa Chemistry. (2024). Hydrophobicity Index Table of Common Amino Acids.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Amino-4,4,4-trifluorobutyramide

[1]

Executive Safety Summary

2-Amino-4,4,4-trifluorobutyramide (CAS: 1190906-55-2 for racemic HCl salt, or analogues) presents a specific disposal challenge due to the trifluoromethyl (


) group1Hydrogen Fluoride (HF)1

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (drain).

  • Do NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol) in waste streams intended for standard fuel blending, as this complicates downstream incineration.[1]

  • Segregate as "Halogenated Organic Waste" .

Critical Hazard Profile
ParameterClassificationOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3Wear standard PPE (Nitrile gloves, safety glasses, lab coat).[1] Use a fume hood for solid handling to avoid dust inhalation.
Chemical Stability Stable under ambient conditions.Amide Hydrolysis Risk: Avoid mixing with strong acids or bases in waste containers to prevent heat evolution and ammonia release.
Thermal Decomposition

C (Fire conditions)
Releases HF ,

,

.[1] Incineration requires scrubbers.
RCRA Status Not P- or U-listed.Treat as Hazardous Waste (Halogenated) due to toxic combustion byproducts.

Waste Characterization & Segregation Logic

To ensure scientific integrity in your disposal workflow, you must understand the causality of the waste stream choice.[1]

  • The Fluorine Factor: The

    
     bond is one of the strongest in organic chemistry. Standard incineration (fuel blending) used for non-halogenated solvents often lacks the necessary acid gas scrubbing capabilities. Burning this compound without scrubbing releases HF, which damages incinerator linings and violates EPA emission standards.[1]
    
  • The Amide Factor: As an amide, this compound can hydrolyze to release ammonia (

    
    ) and the corresponding carboxylic acid. Waste containers must be kept at neutral pH to prevent pressure buildup from ammonia gas or unwanted exotherms.
    
Decision Logic: Waste Stream Selection

The following diagram illustrates the mandatory decision logic for segregating this compound.

WasteSegregationcluster_warningCRITICAL RULEStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid(Powder, Crystals)StateCheck->SolidLiquidLiquid(Mother Liquor/Solvent)StateCheck->LiquidDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisBinSolidSolid Waste BinLabel: 'Halogenated Organic Solid'Solid->BinSolid Double Bag HalogenCheckDoes solvent containHalogens (DCM, Chloroform)?Liquid->HalogenCheckBinDebrisHazardous Debris Bin(Yellow Bag/Bucket)Debris->BinDebrisBinHaloLiqLiquid Waste CarboyLabel: 'Halogenated Organic Solvents'HalogenCheck->BinHaloLiq Yes BinNonHaloLiqLiquid Waste CarboyLabel: 'Halogenated Organic Solvents'(Segregate due to solute)HalogenCheck->BinNonHaloLiq No (But solute is fluorinated) NoteEven if solvent is non-halogenated (e.g., MeOH),the presence of trifluorobutyramiderequires the HALOGENATED stream.BinNonHaloLiq->Note

Figure 1: Waste segregation logic. Note that the presence of the trifluoromethyl group dictates the "Halogenated" path regardless of the solvent used.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Reagent Disposal

Applicability: Expired pure compound, spilled solids, or synthesis cakes.[1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

    • Why? Avoids dust generation and protects waste handlers from direct contact.[2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "CONTAINS ORGANOFLUORINE" clearly on the tag. This alerts the disposal facility to use an incinerator with HF scrubbers.

  • Storage: Place the sealed container into the Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions containing the compound (e.g., in Methanol, DCM, or Water).[1]

  • pH Check: Ensure the waste solution is between pH 4 and 10.

    • Why? Extreme pH can trigger hydrolysis of the amide. If acidic (

      
      ), add dilute NaOH.[1] If basic (
      
      
      ), add dilute HCl.[1] Do this slowly to avoid exotherms.
  • Segregation: Pour into the Halogenated Solvent carboy.

    • Self-Validating Step: Even if your solvent is Methanol (non-halogenated), the solute is fluorinated.[1] Therefore, the entire mixture must be treated as halogenated waste.[1]

  • Log Entry: Record the volume and the approximate concentration of the fluorinated amide on the carboy log sheet.

Protocol C: Spill Response (Emergency Contingency)

Scenario: 5g - 100g powder spill on bench or floor.

SpillResponseAlert1. Alert & IsolateNotify nearby personnelPPE2. Don PPEGloves (Nitrile), Goggles,N95/P100 if dustyAlert->PPEContain3. ContainmentCover with damp paper towelto suppress dustPPE->ContainCollect4. CollectionSweep into dustpanor scoopContain->CollectClean5. DecontaminationWipe surface withsoap & waterCollect->CleanDispose6. DisposalTreat all debris asHazardous Solid WasteClean->Dispose

Figure 2: Dry spill response workflow.[4] Dampening the spill area is crucial to prevent inhalation of fluorinated dust.

Regulatory & Logistics Data

RCRA Waste Codes (USA)

While this compound is not explicitly listed (U-list or P-list), the following codes apply based on the mixture:

Waste MatrixRecommended RCRA CodeRationale
Pure Solid Not Regulated (unless characteristic)Technically non-RCRA unless it exhibits toxicity (TCLP). However, Best Practice is to manage as hazardous due to HF generation potential.[1]
Solvent Mixture (Halogenated) F001 / F002 If mixed with DCM, Chloroform, etc.[1]
Solvent Mixture (Non-Halo) D001 (Ignitable)If mixed with Methanol/Acetone. (Must still go to Halogenated stream for technical reasons).
Container Labeling Template

Copy and paste the following text for your waste tag:

WASTE TYPE: Halogenated Organic Solid/Liquid CHEMICAL NAME: this compound Solution HAZARDS: Skin/Eye Irritant. [1][5] SPECIAL HANDLING: ORGANOFLUORINE compound. Incinerate with acid gas scrubbing. DO NOT commingle with non-halogenated fuel blends.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2-Amino-4,4,4-trifluorobutyric acid.[1][2][5][6]Link (Note: Acid derivative SDS used for hazard homology).

  • U.S. Environmental Protection Agency (EPA). (2024).[7] RCRA Hazardous Waste Codes and Lists.[7]Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.Link[1]

  • National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2-Amino-4,4,4-trifluorobutyric acid.[1][2][5][6][8]Link[1]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific variations in waste coding.

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4,4,4-trifluorobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat 2-Amino-4,4,4-trifluorobutyramide with a degree of caution appropriate for a potentially hazardous substance, drawing parallels from its close analogue, 2-Amino-4,4,4-trifluorobutyric acid, which is known to cause skin, eye, and respiratory irritation.[2][3][4][5]

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a comprehensive risk assessment is paramount. The primary hazards associated with similar fluorinated organic compounds include:

  • Dermal Contact: Potential for skin irritation or absorption.[3][4]

  • Ocular Contact: Risk of serious eye irritation.[2][3][4]

  • Inhalation: Possible respiratory tract irritation, particularly if the compound is a powder or aerosol.[2][3][4]

  • Ingestion: Harmful if swallowed.

The following PPE recommendations are designed to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical. The following table summarizes the minimum recommended PPE for handling this compound.

Body PartRecommended PPERationale and Key Considerations
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities. Always inspect gloves for tears or punctures before use.[6]
Eyes Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[2]
Body Laboratory coatPrevents contamination of personal clothing. A flame-resistant lab coat should be considered if flammable solvents are in use.[6]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation exposure. If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter may be necessary based on the risk assessment.[2]
Feet Closed-toe shoesProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to ensuring safety and reproducibility. The following workflow outlines the key steps for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound (or a close analogue) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A streamlined workflow for the safe handling of this compound.

Experimental Protocol: Detailed Steps

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS is not available, consult the SDS for a close structural analogue like 2-Amino-4,4,4-trifluorobutyric acid.[2][3][4]

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Handling:

    • When weighing the solid compound, perform this task within the confines of the chemical fume hood to minimize the risk of inhaling airborne particles.

    • Carefully transfer the weighed compound to the reaction vessel, avoiding spills.

  • Cleanup and Disposal:

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

    • Segregate all waste containing this compound into a designated "Halogenated Organic Waste" container.[7][8][9]

    • Properly doff and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[8] The cost of disposing of halogenated solvents is significantly higher than non-halogenated solvents due to the need for specialized incineration processes to prevent environmental pollution.[10]

Waste Segregation and Disposal Workflow

start Generate Waste (e.g., residual compound, contaminated wipes) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Properly Label Waste Container halogenated_container->label_container non_halogenated_container->label_container dispose Arrange for Hazardous Waste Pickup label_container->dispose

Caption: Decision-making process for the proper segregation and disposal of laboratory waste.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[7] Do not use abbreviations or chemical formulas.[7]

  • Container Integrity: Waste containers must be in good condition, compatible with the waste they contain, and have a tightly sealing cap.[7]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[8][10] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.[7]

  • Accumulation: Avoid accumulating large quantities of waste. Arrange for regular pickups by your institution's environmental health and safety department.[7]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves and the environment. The principles of thorough preparation, diligent handling, and proper disposal are the cornerstones of a strong laboratory safety culture.

References

  • Braun Research Group.
  • Bucknell University. WASTE MANAGEMENT.
  • Temple University.
  • University of Siegen.
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • University of California, Berkeley. Fluorine.
  • University of British Columbia. Organic Solvent Waste Disposal.
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